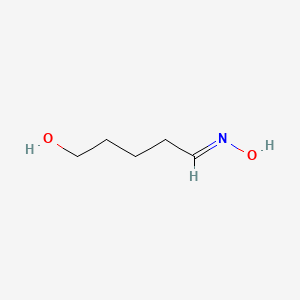

5-Hydroxypentanal oxime

Description

Contextualization within Oxime Chemistry and Aliphatic Hydroxyl Compounds

Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgtestbook.com These compounds are typically crystalline solids and are known for being more resistant to hydrolysis compared to analogous hydrazones. wikipedia.orgbyjus.com The oxime functional group is a cornerstone in various synthetic pathways, valued for its role in the preparation of nitrogen-containing compounds. testbook.com

Within this class, 5-Hydroxypentanal (B1214607) oxime is distinguished by its structure, which incorporates both an oxime group and a primary hydroxyl (-OH) group at the terminus of a five-carbon aliphatic chain. smolecule.comsmolecule.com This dual functionality defines its chemical character. The presence of the hydroxyl group increases the molecule's polarity and capacity for hydrogen bonding when compared to simple alkyl oximes. Its systematic IUPAC name is 5-(Hydroxyimino)pentan-1-ol. smolecule.com

The fundamental properties of 5-Hydroxypentanal oxime are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(Hydroxyimino)pentan-1-ol |

| CAS Number | 60222-90-4 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Canonical SMILES | C(CCO)CC=NO |

| InChI Key | YWEKQYZNCOGVBB-GQCTYLIASA-N |

This data is compiled from multiple chemical databases. smolecule.comchemspider.com

Significance as a Multifunctional Organic Molecule in Academic Inquiry

The significance of this compound in academic research stems from its nature as a multifunctional building block. smolecule.com Organic chemists utilize it as a versatile intermediate for the synthesis of more complex molecules, with potential applications in the development of pharmaceuticals and agrochemicals. smolecule.comevitachem.com

The two functional groups present in the molecule allow for a range of chemical transformations. The oxime moiety can undergo reactions such as the Beckmann rearrangement to form amides, reduction to primary amines, or dehydration to nitriles. wikipedia.orgsmolecule.com Simultaneously, the terminal hydroxyl group can participate in substitution reactions. smolecule.com This versatility allows for the strategic construction of diverse molecular architectures.

Furthermore, the compound is a subject of interest in studies of reaction mechanisms. For example, research has shown that this compound can participate in dipolar cycloaddition reactions with alkenes. evitachem.comrsc.org The proximity of the two functional groups can also facilitate intramolecular cyclization under certain conditions. smolecule.com Due to the ability of the oxime group to form stable complexes with metal ions, the compound also finds application in coordination chemistry, where it can act as a ligand. smolecule.comresearchgate.net

The reactivity of this compound is summarized in the following table, highlighting its role as a precursor in various synthetic routes.

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | Lithium aluminum hydride or sodium borohydride (B1222165) | Primary Amines |

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Carboxylic Acids |

| Beckmann Rearrangement | Acidic conditions | Amides or Nitriles |

| Substitution | Acidic or basic conditions | Substituted hydroxyl derivatives |

| Cycloaddition | Alkenes at elevated temperatures | Isoxazolidines |

| Intramolecular Cyclization | Acidic or basic conditions | Cyclic hemiaminals |

This table summarizes common reactions involving this compound and related oximes. smolecule.comsmolecule.comrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(5E)-5-hydroxyiminopentan-1-ol |

InChI |

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2/b6-4+ |

InChI Key |

YWEKQYZNCOGVBB-GQCTYLIASA-N |

Isomeric SMILES |

C(CCO)C/C=N/O |

Canonical SMILES |

C(CCO)CC=NO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxypentanal Oxime

Precursor Synthesis and Elaboration

The initial and crucial step in producing 5-hydroxypentanal (B1214607) oxime is the synthesis of 5-hydroxypentanal. This versatile compound, featuring both a hydroxyl and an aldehyde functional group, can be prepared through several distinct chemical pathways. solubilityofthings.com

Synthesis of 5-Hydroxypentanal from Pentanal Derivatives

One of the primary methods for synthesizing 5-hydroxypentanal involves the hydroxylation of pentanal. This process introduces a hydroxyl group into the pentanal structure, typically at the fifth carbon, to yield the desired product. smolecule.com The reaction is often carried out using a hydroxylating agent like hydrogen peroxide in the presence of a suitable catalyst. smolecule.com Another approach is the hydrolysis of pentanal derivatives, which can also lead to the formation of 5-hydroxypentanal. smolecule.com

Hydration of Cyclic Ethers in 5-Hydroxypentanal Precursor Formation

An effective and environmentally conscious method for synthesizing 5-hydroxypentanal involves the hydration of cyclic ethers, particularly 2,3-dihydropyran, which can be derived from biomass. evitachem.com This reaction is typically performed under mild conditions, with temperatures below 120°C and pressures not exceeding 3 MPa, often utilizing a supported nickel catalyst to enhance efficiency. evitachem.com

The hydration of 3,4-dihydro-2H-pyran (DHP) is another significant pathway. In this process, DHP reacts with water to form 2-hydroxytetrahydropyran (B1345630) (2-HTHP), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. researchgate.netstackexchange.com This reaction can be auto-catalyzed by the in-situ formation of carboxylic acids, such as 5-hydroxyvaleric acid, particularly at temperatures as low as 25°C. researchgate.net The use of catalysts like heteropoly acids has also been shown to be effective in the cyclodehydration of diols to form cyclic ethers, a related process. nih.gov

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| 2,3-Dihydropyran | Supported Nickel | < 120°C, < 3 MPa | 5-Hydroxypentanal | - | evitachem.com |

| 3,4-Dihydro-2H-pyran | - | 80°C, 1.5 MPa | 2-Hydroxytetrahydropyran | 98% conversion |

Reductive Amination Pathways to 5-Hydroxypentanal

Reductive amination of biomass-derived precursors presents a green and highly efficient route to compounds that can be derived from 5-hydroxypentanal. cjcatal.com For instance, 5-amino-1-pentanol (B144490) can be synthesized from 2-hydroxytetrahydropyran (2-HTHP) through a process that involves the in-situ generation of 5-hydroxypentanal. cjcatal.comresearchgate.net This reaction is typically carried out using supported nickel catalysts, such as Ni/ZrO2 or Ni-Al2O3, under mild conditions. cjcatal.comresearchgate.net The process involves the ring-opening tautomerization of 2-HTHP to 5-hydroxypentanal, followed by its reductive amination. cjcatal.comresearchgate.net High yields of the final amine product, up to 91.3%, have been achieved with catalysts like 50Ni-Al2O3 at 60°C and 2 MPa H2. researchgate.net

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| 2-Hydroxytetrahydropyran | Ni/ZrO2 | 80°C, 2 MPa H2 | 5-Amino-1-pentanol | 90.8% | cjcatal.com |

| 2-Hydroxytetrahydropyran | 50Ni-Al2O3 | 60°C, 2 MPa H2 | 5-Amino-1-pentanol | 91.3% | researchgate.net |

Oxime Formation Reaction Mechanisms

Once 5-hydroxypentanal has been synthesized, the next step is its conversion to 5-hydroxypentanal oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632).

Condensation of 5-Hydroxypentanal with Hydroxylamine

The formation of this compound occurs through the reaction of 5-hydroxypentanal with hydroxylamine or its salt, such as hydroxylamine hydrochloride. smolecule.comsmolecule.com This is a classic condensation reaction where the aldehyde group of 5-hydroxypentanal reacts with hydroxylamine to form an oxime functional group (C=N-OH), with the elimination of a water molecule. smolecule.comstackexchange.com The reaction is typically carried out in an acidic or alkaline medium to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde. smolecule.comsmolecule.com

The general mechanism involves the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the oxime. knmu.edu.ua

Catalytic Aspects and Reaction Condition Optimization

The efficiency of the oxime formation can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the pH, temperature, solvent, and the molar ratio of the reactants.

The reaction is frequently conducted under controlled pH, with alkaline conditions often favored. The temperature is typically maintained between 50-60°C to ensure a reasonable reaction rate while minimizing potential side reactions like aldol (B89426) condensation. The choice of solvent is also critical, with aqueous ethanol (B145695) (50-70%) often being used to balance the solubility of the reactants and the oxime product, thereby minimizing hydrolysis of the product. A slight excess of hydroxylamine, often in a 1:1.2 molar ratio of aldehyde to hydroxylamine, is commonly used to ensure the complete conversion of the 5-hydroxypentanal.

| Parameter | Optimized Condition | Purpose | Reference |

| pH | Alkaline | Facilitate reaction | |

| Temperature | 50–60°C | Accelerate kinetics, minimize side reactions | |

| Solvent | Aqueous ethanol (50–70%) | Balance solubility, minimize product hydrolysis | |

| Reagent Ratio (Aldehyde:Hydroxylamine) | 1:1.2 | Ensure complete conversion |

Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of reaction efficiency, safety, and automation. Modern synthetic methodologies offer solutions to address the challenges associated with scaling up the production of such functionalized molecules.

Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of this compound, offering enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. google.comvapourtec.comchim.it In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com

For the oximation of 5-hydroxypentanal, a continuous flow setup would typically involve two separate streams, one containing the 5-hydroxypentanal and another with hydroxylamine, which are then mixed at a T-junction before entering a heated reactor coil. The use of a packed-bed reactor containing a solid-supported catalyst can also be envisaged to facilitate the reaction and simplify purification. researchgate.netacs.org The advantages of flow chemistry are particularly evident in handling potentially hazardous reagents or exothermic reactions. acs.org

Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for Aliphatic Aldoximes

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Liters to Gallons | Microliters to Milliliters (per unit time) |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by stirring efficiency | Efficient due to small diffusion distances |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume |

| Scalability | Requires reactor redesign | Achieved by extending operation time or "numbering-up" |

| Control over Parameters | Less precise | Precise control over temperature, pressure, and time |

Research on the continuous flow synthesis of various oximes has demonstrated the potential for significant improvements in reaction efficiency and safety. ucd.ie For instance, the synthesis of other aliphatic oximes in flow has been shown to proceed rapidly with high yields. researchgate.net

Automated synthesis platforms can significantly accelerate the development and optimization of synthetic routes for compounds like this compound. researchgate.netrsc.orgnih.gov These systems can perform a large number of experiments in a short period, systematically varying reaction conditions such as temperature, solvent, and catalyst to identify the optimal parameters for yield and purity. researchgate.net

An automated system for the synthesis of this compound could be programmed to handle the dispensing of reagents, control reaction conditions, and even perform in-line analysis to monitor reaction progress. rsc.orgresearchgate.net This approach not only increases throughput but also enhances reproducibility. The integration of machine learning algorithms with these platforms can further guide the optimization process by predicting the best reaction conditions based on previous results. researchgate.netnih.gov

Table 2: Conceptual Automated Workflow for the Optimization of this compound Synthesis

| Step | Action | Parameters to be Optimized |

| 1. Reagent Preparation | Automated dispensing of stock solutions | Concentration of 5-hydroxypentanal and hydroxylamine |

| 2. Reaction | Mixing and heating in a reactor block | Temperature, reaction time, solvent, catalyst/base |

| 3. Work-up | Quenching and extraction | Quenching agent, extraction solvent |

| 4. Analysis | Automated HPLC or GC-MS analysis | - |

| 5. Data Processing | Calculation of yield and purity | - |

| 6. Optimization | Algorithm suggests next set of experiments | All variable parameters |

This table illustrates a conceptual workflow for the automated optimization of the synthesis of this compound, based on general principles of automated chemical synthesis.

While specific automated synthesis protocols for this compound are not extensively documented, the principles have been successfully applied to the synthesis of other complex molecules, including other oximes. nih.govresearchgate.net

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound, which is characterized by high purity, necessitates effective purification strategies to remove unreacted starting materials, byproducts, and any catalysts used in the synthesis. The presence of both a hydroxyl and an oxime group makes the compound polar, which influences the choice of purification method.

Commonly employed techniques for the purification of oximes include recrystallization, distillation, and chromatography. nih.govnih.govgoogle.com For a polar compound like this compound, a combination of these methods may be required.

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. For polar compounds like this compound, polar solvents or mixed solvent systems are often employed. rochester.edu A common approach for polar molecules is to use a mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added to induce crystallization. libretexts.org

Distillation can be used if the compound is a liquid or a low-melting solid. Given that 5-hydroxypentanal is a viscous oil, its oxime derivative might also be amenable to vacuum distillation to avoid decomposition at high temperatures. lcms.cz

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. acs.orgsilicycle.com For a polar compound like this compound, several chromatographic methods can be considered:

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. For highly polar compounds, a more polar eluent system, such as a mixture of ethyl acetate and methanol, might be necessary. innovareacademics.in

Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol). This is often the method of choice for purifying polar compounds. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase with a polar, aqueous-organic mobile phase. HILIC is particularly well-suited for the retention and separation of very polar and hydrophilic compounds that show little or no retention in reversed-phase chromatography. biotage.comsigmaaldrich.com

Table 3: Comparison of Purification Techniques for Polar Oximes

| Technique | Principle | Advantages for Polar Oximes | Disadvantages |

| Recrystallization | Differential solubility | Can be highly effective for removing impurities with different solubility profiles. | Finding a suitable solvent system can be challenging; potential for product loss. |

| Vacuum Distillation | Separation based on boiling points | Effective for thermally stable liquids or low-melting solids. | Risk of decomposition even under vacuum for thermally sensitive compounds. |

| Normal-Phase Chromatography | Adsorption on a polar stationary phase | Well-established technique. | Can lead to poor peak shape (tailing) for very polar compounds; may require derivatization. |

| Reversed-Phase Chromatography | Partitioning with a non-polar stationary phase | Generally good for separating polar compounds. | Very polar compounds may have insufficient retention. |

| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase | Excellent retention for highly polar and hydrophilic compounds. | Can have longer equilibration times compared to RPC. |

This table provides a general comparison of purification techniques applicable to polar oximes like this compound.

The selection of the most appropriate purification technique or combination of techniques will depend on the specific impurities present and the desired final purity of the this compound. For achieving high-purity, research-grade material, a multi-step purification process involving an initial extraction followed by chromatography and a final recrystallization step is often necessary.

Chemical Reactivity and Transformation Pathways of 5 Hydroxypentanal Oxime

Fundamental Reaction Types of the Oxime Functionality

The oxime group (C=N-OH) is a key site of reactivity in 5-hydroxypentanal (B1214607) oxime, participating in rearrangements, reductions, and oxidations.

Beckmann Rearrangement Pathways to Amides and Nitriles

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that can lead to the formation of either substituted amides or nitriles, depending on the structure of the starting oxime. wikipedia.orgbyjus.com For aldoximes like 5-hydroxypentanal oxime, this rearrangement typically yields nitriles through a dehydration process, though amide formation is also possible under certain conditions. byjus.comsmolecule.commasterorganicchemistry.com

The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration results in the formation of a nitrilium ion intermediate, which can then be hydrolyzed to an amide or, more commonly for aldoximes, deprotonated to form a nitrile. masterorganicchemistry.com

Several reagents can catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org The choice of reagent and reaction conditions can influence the competition between rearrangement and fragmentation, another possible pathway for oximes. wikipedia.org For aldoximes, dehydration to nitriles is a common outcome. ionike.com

Table 1: Reagents and Products in Beckmann Rearrangement of Oximes

| Starting Material | Reagent/Catalyst | Product(s) | Reference(s) |

|---|---|---|---|

| Ketoximes | Acid (e.g., H₂SO₄) | Substituted Amides | wikipedia.orgbyjus.com |

| Aldoximes | Acid (e.g., H₂SO₄), Heat | Nitriles, Amides | byjus.comsmolecule.commasterorganicchemistry.com |

| Cyclohexanone (B45756) Oxime | Beckmann solution (acetic acid, HCl, acetic anhydride) | Caprolactam | wikipedia.org |

| Various Ketoximes | Chlorosulfonic acid in toluene | Amides | ionike.com |

| Various Aldoximes | Chlorosulfonic acid in toluene | Nitriles | ionike.com |

Reduction Reactions to Amines

The reduction of the oxime functionality in this compound is a significant transformation that yields primary amines. smolecule.com This reaction is a valuable method for synthesizing amines from their corresponding aldehydes or ketones via the oxime intermediate. niscpr.res.in A variety of reducing agents can be employed for this purpose.

Commonly used reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal salt like copper(II) sulfate (B86663) or zirconium(IV) chloride. smolecule.comniscpr.res.inscispace.com Catalytic hydrogenation using hydrogen gas with catalysts such as Raney nickel or palladium-based catalysts is also an effective method. rsc.orgmdma.chjove.com The choice of reducing agent and reaction conditions can be crucial for achieving high yields and selectivity for the primary amine, as the formation of secondary amines can sometimes be a competing side reaction. niscpr.res.inwikipedia.org For instance, the addition of potassium hydroxide (B78521) can help to favor the formation of primary amines. wikipedia.org

Recent advancements have focused on developing milder and more selective methods. For example, a homogeneous ruthenium/triphos catalyst system has been shown to be highly efficient for the hydrogenation of aliphatic aldoximes to primary amines with high selectivity and rapid conversion rates. rsc.org Another approach utilizes a heterogeneous palladium-based catalyst in water under mild conditions. rsc.org

Table 2: Reagents and Conditions for the Reduction of Oximes to Amines

| Reducing Agent/System | Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | - | Primary amines | smolecule.com |

| Sodium borohydride (NaBH₄) | In combination with transition metal salts (e.g., CuSO₄, ZrCl₄) | Primary and secondary amines | niscpr.res.inscispace.com |

| Catalytic Hydrogenation (H₂) | Raney nickel, Palladium catalysts | Primary and secondary amines | rsc.orgmdma.ch |

| Sodium borohydride / Copper(II) sulfate | Methanol, reflux | Primary and secondary amines | niscpr.res.in |

| Ruthenium/triphos catalyst | Homogeneous catalysis | Primary amines | rsc.org |

| Palladium-based heterogeneous catalyst | H₂ (1 atm), H₂O, room temperature | Primary amines | rsc.org |

| Sodium metal | Absolute ethanol (B145695) | Primary amines | mdma.ch |

Oxidation Reactions to Carboxylic Acids

The oxime group of this compound can be oxidized to yield the corresponding carboxylic acid, 5-hydroxypentanoic acid. rsc.orgsmolecule.com This transformation provides an alternative route to carboxylic acids from aldehydes. While aldehydes themselves can be directly oxidized, the conversion via an oxime intermediate can be advantageous in certain synthetic strategies, as aldoximes are sometimes less reactive than the parent aldehyde. rsc.org

Several oxidizing agents have been developed for this purpose. Hypervalent iodine reagents, such as PhI(OH)OTs, have been shown to be effective for the oxidation of a wide range of functionalized aldoximes to carboxylic acids under mild conditions. rsc.orgrsc.org This method is notable for its tolerance of various functional groups. rsc.org Other methods include the use of hydrogen peroxide in the presence of a catalyst like 2-nitrobenzeneseleninic acid, which can convert aldoximes to carboxylic acid esters in an alcoholic solvent. tandfonline.comtandfonline.com The oxidation of aldoximes can also proceed through a nitrile oxide intermediate, which can then be hydrolyzed to the carboxylic acid. lucp.net

Table 3: Oxidizing Agents for the Conversion of Aldoximes to Carboxylic Acids

| Oxidizing Agent/System | Conditions | Product | Reference(s) |

|---|---|---|---|

| Hypervalent iodine reagents (e.g., PhI(OH)OTs) | Mild conditions | Carboxylic acids | rsc.orgrsc.org |

| Potassium permanganate (B83412), Chromium trioxide | - | Carboxylic acids | smolecule.com |

| Hydrogen peroxide / 2-nitrobenzeneseleninic acid | Alcoholic solvent | Carboxylic acid esters | tandfonline.comtandfonline.com |

| Sodium hypochlorite | - | Carboxylic acids (substrate limited) | rsc.org |

Reactivity of the Hydroxyl Group

The terminal hydroxyl (-OH) group in this compound offers another site for chemical modification, primarily through nucleophilic substitution, esterification, and etherification reactions.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. wikipedia.org For this to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. libretexts.org This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon atom attached to the leaving group becomes susceptible to attack by various nucleophiles. For instance, treatment with hydrohalic acids (e.g., HBr, HCl) can convert the hydroxyl group to the corresponding halide. While specific studies on this compound are limited, the general principles of alcohol reactivity apply. The reactivity of terminal hydroxyl groups is well-established in organic chemistry. mdpi.comrsc.org

Esterification and Etherification Studies

The hydroxyl group of this compound can undergo esterification and etherification to form the corresponding esters and ethers.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Acid-catalyzed esterification, known as Fischer esterification, is a common method where the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst. libretexts.org

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.

While direct research on the esterification and etherification of this compound is not extensively documented in the provided search results, these are fundamental reactions of alcohols. For example, studies on the oxidative conversion of aldoximes to carboxylic acid esters using hydrogen peroxide and a selenium catalyst in an alcohol solvent demonstrate the feasibility of forming an ester at a different position in the molecule, but the principle of reacting a hydroxyl group remains relevant. tandfonline.comtandfonline.com

Dual Functional Group Reactivity and Intermolecular Reactions

This compound is a bifunctional molecule, possessing both a hydroxyl (-OH) group and an oxime (-C=N-OH) group. This structure allows for a range of chemical transformations at either or both functional sites, enabling its participation in various intermolecular reactions.

The most fundamental condensation reaction associated with this compound is its own formation from its parent aldehyde. Oximes are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632) or its salts. numberanalytics.comorganic-chemistry.org This reaction is a classic example of imine formation, proceeding via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 5-hydroxypentanal.

The reaction can be summarized as follows:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-Hydroxypentanal | Hydroxylamine | This compound | Condensation |

Table 1: Synthesis of this compound via Condensation.

While the formation of the oxime is the primary condensation reaction, the presence of the hydroxyl group at the C5 position provides a secondary site for potential condensation reactions, such as etherification or esterification, with appropriate external reagents.

This compound serves as a key precursor for generating nitrones, which are versatile intermediates in 1,3-dipolar cycloaddition reactions. evitachem.comrsc.org These reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings.

Research has shown that this compound can react with aldehydes, such as paraformaldehyde (a solid polymer of formaldehyde), in the presence of alkenes at elevated temperatures. rsc.org In this process, the oxime does not act as the 1,3-dipole itself but is converted in situ to N-tetrahydropyran-2-ylnitrone. This transformation occurs through the reaction of the oxime with formaldehyde, followed by cyclization involving the terminal hydroxyl group.

The resulting N-tetrahydropyran-2-ylnitrone is a cyclic nitrone that then readily participates in a 1,3-dipolar cycloaddition with an alkene (referred to as the dipolarophile). rsc.org This cycloaddition reaction leads to the formation of complex bicyclic isoxazolidine (B1194047) structures, known as dipolar cycloadducts. rsc.org The ability of the oxime derivative to undergo such cycloadditions highlights its utility as a stable precursor to reactive nitrone intermediates. evitachem.com

The general scheme for this reaction pathway is detailed below:

| Reactant 1 | Reactant 2 | Intermediate Dipole | Dipolarophile | Product | Reaction Type |

| This compound | Paraformaldehyde | N-tetrahydropyran-2-ylnitrone | Alkene | Isoxazolidine cycloadduct | 1,3-Dipolar Cycloaddition |

Table 2: 1,3-Dipolar Cycloaddition via this compound-Derived Nitrone.

This reactivity demonstrates the sophisticated chemical transformations that can be initiated from this compound, leveraging its dual functionality to construct complex molecular architectures. rsc.org

Stereochemical Aspects and Conformational Analysis

Syn/Anti Oxime Isomerism and Configurational Stability

The carbon-nitrogen double bond in oximes is not free to rotate, which gives rise to geometric isomerism. wikipedia.org In the case of aldoximes, such as 5-Hydroxypentanal (B1214607) oxime, these isomers are designated as syn and anti (or E/Z in modern nomenclature). The distinction depends on the spatial relationship between the hydrogen atom on the double-bonded carbon and the hydroxyl group of the oxime. wikipedia.org

The syn-isomer has the hydroxyl group and the hydrogen atom on the same side of the C=N double bond, while the anti-isomer has them on opposite sides. These two forms are distinct stereoisomers that can be separated and often exhibit different physical properties and chemical reactivity. wikipedia.org The stability of these isomers is influenced by both steric and electronic factors. For many oximes, one configuration is generally more stable than the other. mdpi.com

The configurational stability can be influenced by intermolecular and intramolecular interactions. For instance, the presence of the 5-hydroxy group in 5-Hydroxypentanal oxime introduces the possibility of intramolecular hydrogen bonding between the terminal hydroxyl group and the oxime's nitrogen or oxygen atom. This interaction could potentially stabilize one isomer over the other. In other complex oximes, the E-configuration has been found to be more stable due to stabilization by intermolecular hydrogen bonds in both solid state and solution. mdpi.comnih.gov The relative stability of the syn and anti isomers of this compound would likely depend on conditions such as solvent and concentration, which affect the balance between intra- and intermolecular hydrogen bonding.

Table 1: Characteristics of Syn/Anti Isomerism in this compound

| Feature | Description | Potential Influencing Factors for this compound |

|---|---|---|

| Isomer Types | syn (Z-isomer) and anti (E-isomer) geometric isomers resulting from the restricted rotation around the C=N double bond. | The aldehyde-derived nature of the oxime allows for this isomerism. |

| Structural Difference | Spatial orientation of the -OH group relative to the hydrogen atom on the C=N carbon. | Orientation determines the potential for specific intra- or intermolecular interactions. |

| Configurational Stability | The energy difference between the two isomers. One isomer is typically more stable. | Steric hindrance, electronic effects, and hydrogen bonding (both intra- and intermolecular). |

| Interconversion | Isomers can interconvert, but often require significant energy input (e.g., heat or UV light) to overcome the rotational barrier. | The energy barrier for interconversion in similar oximes has been calculated to be high. mdpi.com |

Computational Approaches to Oxime Stereochemistry

Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules like this compound. These methods can predict the structures, relative energies, and spectroscopic properties of different isomers and conformers. biointerfaceresearch.com

Density Functional Theory (DFT) is a quantum-chemical method widely used to study the electronic structure of molecules. biointerfaceresearch.com It is particularly effective for determining the preferred configuration of oxime bonds. By performing DFT calculations, researchers can optimize the molecular geometry of both the syn and anti isomers of this compound to find their minimum energy structures. nih.gov

These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. Crucially, DFT allows for the calculation of the total electronic energy of each isomer, and the difference in these energies reveals their relative thermodynamic stability. mdpi.com For other oximes, DFT calculations have successfully predicted the more stable isomer, with results often showing good agreement with experimental data from techniques like NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov

Table 2: Application of DFT to this compound Isomers

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable three-dimensional structure for both syn and anti isomers, including bond lengths and angles. biointerfaceresearch.com |

| Relative Energy | Determines which isomer is thermodynamically more stable by comparing their total electronic energies. mdpi.com |

| Energy Barrier to Rotation | Calculates the energy required to interconvert the syn and anti isomers, indicating their configurational stability. mdpi.com |

| Spectroscopic Parameters | Predicts NMR chemical shifts and vibrational frequencies (IR) to help interpret experimental spectra and confirm isomer identity. nih.gov |

The term "conformational landscape" refers to the potential energy surface of a molecule as a function of its conformational degrees of freedom, such as the rotation around single bonds. nih.gov this compound is a flexible molecule due to its five-carbon aliphatic chain, meaning it can adopt numerous conformations.

A conformational landscape analysis aims to identify the most stable conformers (local minima on the energy surface) and the energy barriers for converting between them. nih.gov For this compound, this landscape is complex due to several rotatable bonds:

The C-C single bonds of the pentyl chain.

The C-O bond of the terminal hydroxyl group.

The N-O bond of the oxime group.

Computational methods can systematically explore these rotational possibilities to map the landscape. science.gov The analysis would reveal how interactions such as intramolecular hydrogen bonding (e.g., between the terminal -OH and the oxime group) and steric repulsion influence the shape and stability of the molecule. The open-chain form of 5-hydroxypentanal, the precursor to the oxime, is known to exist in equilibrium with its cyclic hemiacetal form in solution, highlighting the conformational flexibility inherent in this carbon backbone. uva.escore.ac.uk This flexibility is retained in the oxime derivative, leading to a rich and complex conformational landscape.

Table 3: Factors Influencing the Conformational Landscape of this compound

| Factor | Description |

|---|---|

| Torsional Strain | Energy associated with rotation around the C-C single bonds of the alkyl chain. |

| Steric Interactions | Repulsive forces between non-bonded atoms that come into close proximity. |

| Intramolecular Hydrogen Bonding | Potential attractive interaction between the terminal hydroxyl group (donor) and the oxime nitrogen or oxygen (acceptor). This can lead to pseudo-cyclic structures. |

| Solvent Effects | The polarity of the solvent can influence which conformations are favored by stabilizing or destabilizing certain intramolecular interactions. |

| Oxime Isomerism (syn/anti) | Each geometric isomer (syn and anti) will have its own distinct conformational landscape. |

Advanced Analytical Characterization and Methodological Advancements

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of 5-hydroxypentanal (B1214607) oxime derivatives and for distinguishing between their stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of syn and anti (also denoted as E and Z) isomers of oximes. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in proximity to the C=N double bond are highly sensitive to the stereochemistry of the hydroxyl group.

In ¹H NMR, the chemical shift of the proton attached to the oximic carbon (H-1) is a key diagnostic marker. Generally, the H-1 proton in the anti isomer (hydroxyl group anti to the proton) resonates at a different chemical shift compared to the syn isomer. Similarly, the protons on the adjacent carbon (H-2) also experience different shielding effects depending on their spatial orientation relative to the hydroxyl group.

¹³C NMR spectroscopy provides complementary information. The chemical shift of the oximic carbon (C-1) and the adjacent carbon (C-2) can definitively establish the isomeric configuration. A notable difference in the chemical shifts of the carbon atoms of the alkyl chain is also observed between the two isomers. Due to the lack of specific experimental data for 5-hydroxypentanal oxime in publicly available literature, the following table presents expected ¹H and ¹³C NMR chemical shifts for the syn and anti isomers based on general trends observed for aliphatic aldoximes.

| Atom | Expected ¹H Chemical Shift (ppm) - syn Isomer | Expected ¹H Chemical Shift (ppm) - anti Isomer | Expected ¹³C Chemical Shift (ppm) - syn Isomer | Expected ¹³C Chemical Shift (ppm) - anti Isomer |

| H-1 (CH=N) | ~6.5 - 7.0 | ~7.2 - 7.8 | - | - |

| C-1 (CH=N) | - | - | ~150 - 155 | ~148 - 153 |

| H-2 (CH₂) | ~2.1 - 2.4 | ~2.0 - 2.3 | - | - |

| C-2 (CH₂) | - | - | ~25 - 30 | ~30 - 35 |

| H-5 (CH₂) | ~3.5 - 3.7 | ~3.5 - 3.7 | - | - |

| C-5 (CH₂) | - | - | ~60 - 65 | ~60 - 65 |

| OH (N-OH) | ~8.0 - 9.0 | ~8.0 - 9.0 | - | - |

| OH (C-OH) | Variable | Variable | - | - |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, which can be used as a molecular fingerprint.

The mass spectrum of an aliphatic aldoxime like this compound is expected to show a molecular ion peak (M⁺•). Key fragmentation pathways for aliphatic oximes include the loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion and α-cleavage, which involves the breaking of the C-C bond adjacent to the C=N group. The McLafferty rearrangement is another characteristic fragmentation process for compounds containing a γ-hydrogen, leading to the elimination of a neutral alkene molecule.

Given the hydroxyl group at the 5-position, fragmentation involving this functional group, such as the loss of water (H₂O) from the molecular ion, is also anticipated, particularly under certain ionization conditions.

The table below outlines the expected major fragment ions for this compound in an EI mass spectrum.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 117 | [M]⁺• | Molecular Ion |

| 100 | [M - OH]⁺ | Loss of hydroxyl radical |

| 99 | [M - H₂O]⁺• | Loss of water |

| 88 | [M - C₂H₅]⁺ | α-cleavage |

| 71 | [M - C₂H₄O]⁺• | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |

| 44 | [CH₂=NOH]⁺• | Cleavage at the C2-C3 bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) and oxime (C=N) groups. researchgate.netvscht.cz

The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3150-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C=N stretching vibration is observed in the range of 1620-1690 cm⁻¹. The presence of the primary alcohol is confirmed by a C-O stretching band around 1050-1150 cm⁻¹. vscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aliphatic oximes generally exhibit a weak absorption band in the UV region, typically below 220 nm, corresponding to a π → π* transition of the C=N chromophore. researchgate.netshd-pub.org.rs The presence of the hydroxyl group is not expected to significantly shift the absorption maximum.

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Wavelength |

| Infrared (IR) | O-H stretch (oxime) | 3150 - 3600 cm⁻¹ (broad) |

| Infrared (IR) | O-H stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) |

| Infrared (IR) | C-H stretch (alkane) | 2850 - 3000 cm⁻¹ |

| Infrared (IR) | C=N stretch (oxime) | 1620 - 1690 cm⁻¹ |

| Infrared (IR) | C-O stretch (alcohol) | 1050 - 1150 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | C=N (π → π*) | < 220 nm |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. While this compound itself has limited volatility due to the presence of two hydroxyl groups, its more volatile derivatives, such as silyl (B83357) ethers, can be readily analyzed by GC. Derivatization not only increases volatility but can also improve chromatographic peak shape and detection sensitivity.

GC is particularly useful for the separation of the syn and anti isomers of oxime derivatives. mdpi.com The choice of the stationary phase is critical for achieving good resolution. Polar columns, such as those with a polyethylene (B3416737) glycol (PEG) or a cyanopropyl stationary phase, are often effective in separating these isomers. The retention times of the isomers will differ, allowing for their individual quantification.

A typical GC method for the analysis of derivatized this compound would involve a temperature-programmed run to ensure the elution of the compounds in a reasonable time with good peak shape. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. mdpi.com

| Parameter | Typical Condition |

| Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 50-100 °C, ramp to 200-250 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID or MS |

Liquid Chromatography (LC) for Non-Volatile Derivatives and Complex Mixtures

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the method of choice for the analysis of non-volatile derivatives of this compound and for its separation from complex matrices. researchgate.netnih.govunizar.esresearchgate.netepa.govdntb.gov.ua

Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common approach for separating polar aliphatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate components with a range of polarities. researchgate.netepa.gov

Detection in LC can be accomplished using a UV detector if the derivatives contain a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). LC-MS combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS, making it an ideal technique for the analysis of complex mixtures containing this compound and its derivatives. nih.govunizar.esepa.govdntb.gov.ua

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV, ELSD, or MS |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a critical step in the analysis of this compound, converting the molecule into a form more suitable for chromatographic separation and detection, particularly by gas chromatography-mass spectrometry (GC-MS).

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for Carbonyl Precursors

The reaction of carbonyl compounds with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely employed and effective method for their determination. nih.gov This reagent quantitatively reacts with the aldehyde group of 5-Hydroxypentanal to form the corresponding PFBHA-oxime derivative. This process is advantageous as the resulting derivatives are thermally stable and less prone to decomposition at elevated temperatures used in GC analysis. sigmaaldrich.com

The PFBHA derivatization of aldehydes, including those with additional functional groups, typically results in the formation of two geometric isomers, referred to as (E) and (Z) or syn- and anti-oxime isomers. researchgate.net These isomers can often be chromatographically separated, leading to two distinct peaks in the chromatogram for a single analyte. researchgate.net For accurate quantification, the peak areas of both isomers are typically summed. researchgate.net The use of PFBHA significantly enhances the sensitivity of detection, especially when using an electron capture detector (ECD) or mass spectrometry in negative ion chemical ionization (NICI) mode, due to the presence of the pentafluorobenzyl group which has a high affinity for electrons. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | nih.gov |

| Target Functional Group | Carbonyl (aldehyde) group of 5-Hydroxypentanal | sigmaaldrich.com |

| Products | (E) and (Z) isomers of 5-Hydroxypentanal PFBHA-oxime | researchgate.net |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.com |

| Advantages | High sensitivity, thermal stability of derivatives, quantitative reaction | nih.govsigmaaldrich.com |

In Situ and On-Fiber Derivatization Techniques

In situ and on-fiber derivatization techniques, particularly using solid-phase microextraction (SPME), offer significant advantages for the analysis of volatile and semi-volatile compounds like 5-Hydroxypentanal. copernicus.orgsemanticscholar.org In this approach, the SPME fiber is first coated with the derivatizing agent, PFBHA, and then exposed to the sample headspace. nih.gov The carbonyl compound is adsorbed onto the fiber and simultaneously derivatized. copernicus.org

This technique is highly efficient as it combines sampling, pre-concentration, and derivatization into a single step, minimizing sample handling and the use of organic solvents. nih.gov On-fiber derivatization has been successfully applied to the analysis of a variety of aldehydes in different matrices, demonstrating good reproducibility and low detection limits. copernicus.orgsemanticscholar.org The conditions for on-fiber derivatization, such as PFBHA concentration, reaction time, and temperature, can be optimized to maximize the yield of the oxime derivatives. researchgate.net

| Technique | Description | Key Benefits | Reference |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) with On-Fiber Derivatization | The SPME fiber is coated with PFBHA and exposed to the sample, allowing for simultaneous extraction and derivatization of the analyte. | Solvent-free, combines sampling and derivatization, reduces sample preparation time, high sensitivity. | copernicus.orgnih.gov |

| Headspace (HS)-SPME | The PFBHA-coated fiber is exposed to the headspace above a liquid or solid sample. | Minimizes matrix effects, suitable for complex samples. | semanticscholar.org |

Post-Modification of Oxime Hydroxyl Groups for MS Response Enhancement

While PFBHA derivatization is effective for GC-MS, enhancing the response of oximes in liquid chromatography-mass spectrometry (LC-MS) can be achieved through post-modification of the oxime's hydroxyl group. Although specific studies on this compound are not prevalent, research on other oximes, such as those derived from ketosteroids, demonstrates the feasibility of this approach.

One such strategy involves the acylation of the oxime hydroxyl group. For instance, derivatization with reagents like isonicotinoyl chloride can introduce a readily ionizable group, significantly enhancing the signal in electrospray ionization (ESI)-MS. nih.gov This post-derivatization step can lead to a substantial increase in sensitivity, often by orders of magnitude, which is particularly beneficial for trace-level analysis. The choice of the post-modification reagent can be tailored to the specific ionization technique and the desired fragmentation pattern in tandem MS (MS/MS) analysis.

Resolution of Spectral Data Interpretation Contradictions

While no specific, documented "contradictions" in the spectral data of this compound are prominently reported in the reviewed scientific literature, the bifunctional nature of the molecule (containing both a hydroxyl and an oxime group) and the existence of geometric isomers present potential challenges in spectral interpretation that require careful consideration and advanced analytical techniques to resolve.

The presence of (E) and (Z) isomers of the oxime function is a primary source of spectral complexity. These isomers can exhibit different chromatographic retention times and, in some cases, distinct mass spectral fragmentation patterns or nuclear magnetic resonance (NMR) chemical shifts. uv.mxnih.gov In mass spectrometry, while the electron ionization (EI) mass spectra of E and Z isomers of some oximes can be very similar, differences in the relative abundances of certain fragment ions may be observed. nih.gov The McLafferty rearrangement is a common fragmentation pathway for oximes, and its prevalence can differ between isomers. nih.gov In cases where isomers are not chromatographically resolved, the resulting mass spectrum is a composite, which can complicate structural elucidation. High-resolution mass spectrometry can aid in confirming the elemental composition of fragment ions, providing greater confidence in their assignment.

In NMR spectroscopy, the chemical shifts of protons and carbons near the C=N bond can differ between the (E) and (Z) isomers. uv.mx Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish the spatial proximity of the oxime -OH proton to other protons in the molecule, thereby allowing for an unambiguous assignment of the isomer geometry. researchgate.net

The presence of the hydroxyl group in this compound adds another layer of complexity. In mass spectrometry, this can lead to additional fragmentation pathways, such as the loss of a water molecule. scirp.org In NMR, the signal for the hydroxyl proton can be broad and its chemical shift can be dependent on concentration and solvent.

Therefore, the "resolution" of potential spectral interpretation challenges for this compound lies in the application of a combination of chromatographic and spectroscopic techniques. The use of high-resolution chromatography (e.g., capillary GC) to separate the (E) and (Z) isomers is crucial. sigmaaldrich.com Subsequent analysis of the purified isomers by high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous assignment of their structures and the development of a clear understanding of their spectral properties, thereby preventing misinterpretation of data from complex mixtures.

Role As a Chemical Intermediate and Precursor in Advanced Synthesis

Building Block for Heterocyclic Compounds

The oxime functional group is a key moiety for the synthesis of nitrogen-containing heterocyclic compounds. ijprajournal.com Due to its structure, 5-Hydroxypentanal (B1214607) oxime can participate in cyclization reactions to form various heterocyclic systems. The oxime group itself is a precursor for creating heterocycles like isoxazoles and isoxazolines. Furthermore, oxime derivatives can be used in the synthesis of pyridines. orgsyn.org The presence of the terminal hydroxyl group in 5-Hydroxypentanal oxime offers an additional reactive site that can be involved in intramolecular cyclization reactions, potentially leading to the formation of unique cyclic ethers or lactones containing an oxime functionality. The versatility of oximes allows them to be transformed into a variety of nitrogen-containing functional groups, making them crucial starting materials in heterocyclic chemistry. orgsyn.orgresearchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

As a versatile intermediate, this compound is utilized in the synthesis of more complex organic structures. smolecule.com The oxime group can undergo several important transformations. One of the most notable is the Beckmann rearrangement, where, under acidic conditions, the oxime is converted into an amide or a lactam. ijprajournal.com This reaction is a fundamental tool in organic synthesis for creating polyamide chains or cyclic amides.

Additionally, the oxime group can be reduced to form primary amines using reducing agents like lithium aluminum hydride. smolecule.com This provides a pathway to introduce an amino group into the molecule. Conversely, oxidation of the oxime can yield the corresponding carboxylic acid. smolecule.com The hydroxyl group can also undergo nucleophilic substitution, allowing for the introduction of other functional groups. smolecule.com This dual functionality makes this compound a valuable building block for creating molecules with diverse chemical properties.

| Reaction | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Beckmann Rearrangement | Acid (e.g., H₂SO₄) | Amide / Lactam | Synthesis of polyamides and cyclic amides. |

| Reduction | LiAlH₄, NaBH₄ | Primary Amine | Introduction of an amino group. smolecule.com |

| Hydrolysis | Acidic conditions | Carbonyl (Aldehyde) | Regeneration of the parent aldehyde. nih.gov |

| Dehydration | Dehydrating agents | Nitrile | Synthesis of cyano compounds. ijprajournal.com |

Precursor in Biological Research Tools

While specific biological activities of this compound are not extensively documented, the oxime functional group is present in many biologically active molecules. mdpi.comnih.gov Oxime-containing compounds have demonstrated a range of activities, including antimicrobial and antioxidant properties. mdpi.com Therefore, this compound could serve as a lead compound or a precursor for synthesizing new molecules for investigation in medicinal chemistry and pharmacology. smolecule.com The formation of oximes is a widely used bioconjugation strategy to link molecules under physiological conditions, highlighting the compatibility of this functional group with biological systems. nih.gov The ability of the hydroxyl and oxime groups to participate in hydrogen bonding suggests potential interactions with biomolecules, which could be a focus of future research. smolecule.com

Formation in Environmental and Atmospheric Chemistry Studies

Beyond synthetic chemistry, hydroxycarbonyl oximes have relevance in environmental science, particularly in the study of atmospheric chemistry.

Studies on the atmospheric reactions of n-alkanes have shown that hydroxycarbonyls are formed through photooxidation processes. ca.gov In experiments involving the irradiation of n-alkane, nitrogen oxides (NOx), and methyl nitrite in air, various hydroxycarbonyls have been identified as products. ca.gov Specifically, in the photooxidation of n-pentane, 4-hydroxypentanal (an isomer of 5-hydroxypentanal) and 5-hydroxy-2-pentanone have been detected. ca.gov These hydroxycarbonyls are typically identified after being converted to their more stable and analytically tractable oxime derivatives. ca.gov

The conversion of volatile and often unstable hydroxycarbonyls into their oxime derivatives is a crucial step for their detection and quantification in atmospheric studies. ca.gov The oximes are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). ca.gov The characteristic fragmentation patterns of the hydroxycarbonyl-oxime derivatives in the mass spectrometer allow for the specific identification of the parent carbonyl isomers formed during the atmospheric degradation of hydrocarbons. ca.gov This highlights the utility of the oxime functionality as an analytical marker, enabling researchers to better understand the complex chemical transformations occurring in the atmosphere.

| Parent n-Alkane | Identified Hydroxycarbonyl Product |

|---|---|

| n-Pentane | 5-Hydroxy-2-pentanone, 4-Hydroxypentanal |

| n-Hexane | 5-Hydroxy-2-hexanone, 6-Hydroxy-3-hexanone, 4-Hydroxyhexanal |

| n-Heptane | 5-Hydroxy-2-heptanone, 6-Hydroxy-3-heptanone, 1-Hydroxy-4-heptanone, 4-Hydroxyheptanal |

Ligand in Coordination Chemistry

The oxime group is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. smolecule.comasianpubs.org The nitrogen atom of the oxime group has a lone pair of electrons that can be donated to a metal center, and the oxygen atom can also participate in coordination, often after deprotonation. at.uaresearchgate.net This allows oximes to act as chelating ligands. This compound, with its additional hydroxyl group, has the potential to act as a multidentate ligand, further enhancing the stability of the resulting metal complexes. smolecule.com These complexes have potential applications in catalysis and materials science. smolecule.com For instance, copper(II) complexes with oxime-type ligands have been extensively studied for their interesting structures and potential biological and catalytic activities. asianpubs.org

Mechanistic Studies of Molecular Interactions

Elucidation of Metal Ion Complexation

The oxime functional group (C=N-OH) is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. wikipedia.org The nitrogen atom of the oxime acts as a Lewis base, donating its lone pair of electrons to a metal center, while the hydroxyl group can be deprotonated to form an oximato group (-C=N-O⁻), which acts as a strong anionic ligand. This dual capability allows oximes to function as versatile chelating agents. at.ua

In the case of 5-Hydroxypentanal (B1214607) oxime, the presence of the terminal hydroxyl group (-OH) in addition to the oxime group introduces the possibility of forming multidentate chelate complexes. Depending on the metal ion's size, coordination geometry, and the conformational flexibility of the pentyl chain, the molecule can act as a bidentate or even a tridentate ligand.

Potential Coordination Modes of 5-Hydroxypentanal Oxime:

Monodentate Coordination: Primarily through the nitrogen atom of the oxime group.

Bidentate Chelation (O, N): Involving the nitrogen and deprotonated oxygen of the oximato group, forming a stable five-membered ring with the metal ion. This is a common coordination mode for oximes. at.ua

Bidentate Chelation (N, O): Involving the oxime nitrogen and the oxygen of the terminal hydroxyl group, which would form a larger, and potentially less stable, eight-membered chelate ring.

Bridging Ligand: The molecule could bridge two metal centers, with the oxime group coordinating to one metal and the terminal hydroxyl group to another.

While specific studies on the metal complexes of this compound are not extensively documented, the behavior of analogous hydroxy- and alkoxy-substituted oximes provides significant insight. For instance, salicylaldoxime (B1680748) is a well-known chelator used in hydrometallurgy. wikipedia.org The coordination chemistry of oximes is diverse, with different metal ions favoring distinct stereochemistries. For example, copper(II) and palladium(II) complexes with similar ligands often adopt a square-planar geometry, whereas nickel(II) can form octahedral structures. niscpr.res.in

| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode | Reference |

|---|---|---|---|

| Nickel(II) | Square-planar, Octahedral | Bidentate (N, O), Bridging | wikipedia.orgniscpr.res.in |

| Copper(II) | Square-planar | Bidentate (N, O), Mononuclear or Binuclear | niscpr.res.in |

| Palladium(II) | Square-planar | Bidentate (N, O) | niscpr.res.in |

| Cobalt(II)/(III) | Octahedral | Bidentate, Tridentate | niscpr.res.in |

| Iron(III) | Octahedral | Tridentate | niscpr.res.in |

Investigation of Hydrogen Bonding Networks

The capacity of this compound to form extensive hydrogen bonding networks is a direct consequence of its two hydroxyl groups and the nitrogen atom of the oxime moiety. The oxime group itself is a versatile participant in hydrogen bonds, acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen atom and the oxygen's lone pairs). scispace.com The additional terminal hydroxyl group further enhances this capability.

These interactions are critical in determining the solid-state structure and physical properties of the compound, such as its melting point and solubility. In the solid state, oximes frequently form centrosymmetric dimers through O-H···N hydrogen bonds between the oxime functionalities of two molecules. nih.goveurjchem.com Alternatively, they can form catemeric chains through O-H···N or O-H···O interactions. scispace.comeurjchem.com

For this compound, several hydrogen bonding motifs are possible:

Intermolecular Oxime-Oxime: Formation of dimers or chains via O-H(oxime)···N(oxime) bonds.

Intermolecular Hydroxyl-Oxime: The terminal -OH can act as a donor to the oxime nitrogen (O-H···N) or the oxime oxygen (O-H···O).

Intermolecular Oxime-Hydroxyl: The oxime -OH can act as a donor to the terminal hydroxyl oxygen (O-H···O).

Intermolecular Hydroxyl-Hydroxyl: Formation of chains or sheets involving only the terminal hydroxyl groups.

The presence of a flexible aliphatic chain allows the molecule to adopt conformations that can facilitate intramolecular hydrogen bonding between the terminal hydroxyl group and the oxime group, although this is generally less favorable than intermolecular bonding in the solid state. The enhanced polarity due to the 5-hydroxy group likely influences its solubility and reactivity in aqueous environments.

| Functional Group | Donor/Acceptor Role | Potential Interactions | Reference |

|---|---|---|---|

| Oxime (-C=N-OH) | Donor & Acceptor | O-H···N, O-H···O | scispace.comiucr.org |

| Terminal Hydroxyl (-CH₂-OH) | Donor & Acceptor | O-H···O, O-H···N | |

| Oxime Nitrogen (-C=N-) | Acceptor | N···H-O | scispace.comnih.gov |

| Oxime Oxygen (-N-OH) | Acceptor | O···H-O | scispace.com |

Reactivity with Biomolecules: A Chemical Perspective on Binding Studies

The reactivity of this compound with biomolecules is primarily centered on the chemistry of the oxime functional group. Oxime formation is a reversible reaction between a hydroxylamine (B1172632) and an aldehyde or ketone. wikipedia.org This chemistry is the basis for "oxime ligation," a powerful bioconjugation technique used to link molecules in biological systems under mild, aqueous conditions. juniperpublishers.com

From a chemical perspective, this compound can potentially interact with biomolecules containing carbonyl groups, such as the reducing ends of sugars, or aldehydes and ketones present in proteins and other metabolites. juniperpublishers.com The reaction involves the nucleophilic attack of an aminooxy group on a carbonyl carbon, forming a stable oxime bond. While this compound itself contains the oxime, its hydrolysis under acidic conditions could release 5-hydroxypentanal and hydroxylamine, which could then react with biomolecules. wikipedia.org

More directly, the oxime group can participate in other reactions. For example, the N-O bond of an oxime can be fragmented under certain conditions (e.g., using transition metals or photochemistry) to form reactive iminyl radicals. nsf.govresearchgate.net These radicals could potentially engage in reactions with nearby biomolecules, leading to covalent modification.

The bifunctional nature of this compound also allows it to act as a linker. The terminal hydroxyl group could be functionalized or activated to bind to one biomolecule, while the oxime moiety provides a site for further chemical modification or interaction. While specific biological studies on this compound are limited, the known reactivity of oximes suggests it could be a lead compound for developing bioconjugation reagents or molecular probes.

| Biomolecular Functional Group | Type of Reaction | Resulting Linkage/Interaction | Reference |

|---|---|---|---|

| Aldehyde/Ketone (e.g., in sugars, modified proteins) | Oxime Ligation (Transoximation) | Formation of a new oxime bond | juniperpublishers.com |

| Activated Double Bonds | 1,3-Dipolar Cycloaddition (as nitrone precursor) | Isoxazolidine (B1194047) ring formation | nsf.gov |

| Radical Species | Radical Trapping/Addition | Covalent modification by iminyl radical | researchgate.net |

| Transition Metal Ions (in metalloproteins) | Coordination | Metal-ligand complex |

Future Directions in 5 Hydroxypentanal Oxime Research

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient synthetic methods for 5-hydroxypentanal (B1214607) oxime and related compounds. Traditional methods for oxime synthesis often rely on acid catalysts and organic solvents, but modern green chemistry principles are driving a shift towards more sustainable alternatives. ijprajournal.comresearchgate.net

Key areas for development include:

Electrosynthesis: Electrochemical methods present a novel approach for producing oximes under ambient conditions. For instance, the one-pot electrosynthesis of cyclohexanone (B45756) oxime from aqueous nitrate (B79036) (NO₃⁻) on a Zn-Cu alloy catalyst has been demonstrated. acs.org This process utilizes water as a solvent and avoids harsh reagents, representing a promising sustainable pathway that could be adapted for 5-hydroxypentanal oxime. acs.org

Solvent-Free and Natural Acid Catalysis: Research into solvent-free "grindstone chemistry" using catalysts like Bi₂O₃ has shown excellent yields for converting various carbonyl compounds to oximes by simple grinding at room temperature, minimizing waste. researchgate.netnih.gov Additionally, the use of natural acid catalysts, such as aqueous extracts from fruits, offers a biodegradable and economical alternative to conventional acid catalysts. ijprajournal.com

Microwave-Assisted Synthesis: The application of microwave radiation can accelerate reaction rates and improve yields in aqueous media, providing a more energy-efficient synthetic route. nih.gov

These sustainable methodologies aim to reduce the use of hazardous chemicals, minimize waste generation, and lower energy consumption compared to traditional synthetic protocols. ijprajournal.comresearchgate.net

Table 1: Comparison of Sustainable Oxime Synthesis Methods Click on the headers to sort the data.

| Method | Catalyst/Medium | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Electrosynthesis | Zn-Cu Alloy / Aqueous Nitrate | Ambient conditions, uses water as solvent, avoids harsh reagents. | High; could offer a direct, green route from nitrate and a suitable precursor. | acs.org |

| Grindstone Chemistry | Bismuth(III) oxide (Bi₂O₃) | Solvent-free, rapid reaction times, high yields, minimal waste. | High; suitable for clean, scalable production without organic solvents. | researchgate.netnih.gov |

| Natural Acid Catalysis | Aqueous fruit extracts (e.g., Citrus limetta) | Environmentally friendly, inexpensive, biodegradable catalysts. | Moderate to High; feasibility depends on catalyst efficiency with aliphatic aldehydes. | ijprajournal.com |

| Microwave-Assisted | Aqueous media | Increased reaction speed, improved efficiency. | High; can accelerate the reaction in a green solvent like water. | nih.gov |

Exploration of Undiscovered Reactivity and Catalytic Applications

The oxime functional group is a versatile chemical entity whose full reactive potential is still being uncovered. nsf.gov Future research on this compound will likely focus on leveraging its unique structure for novel transformations and catalytic systems.

N–O Bond Fragmentation and Radical Chemistry: The N–O bond of an oxime can be fragmented using transition metal catalysis or photoredox catalysis to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in a variety of transformations, including additions to alkenes to form functionalized imines or cyclization reactions to synthesize N-containing heterocycles. nsf.govnih.gov The presence of a terminal hydroxyl group in this compound offers a site for intramolecular reactions, potentially leading to the synthesis of novel cyclic structures.

Photocatalytic Cycloadditions: Photocatalysis can excite oximes, enabling reactions that are not feasible under thermal conditions. mit.edu For example, photocatalyzed [2+2]-cycloadditions between oximes and alkenes have been used to create azetidines, four-membered nitrogen-containing rings that are challenging to synthesize via traditional methods. nsf.govmit.edu Investigating such reactions with this compound could open pathways to new classes of functionalized cyclic compounds.

Coordination Chemistry and Catalysis: The oxime group is an effective ligand for coordinating with metal ions. wikipedia.org Research could explore the use of this compound as a bifunctional ligand in catalysis, where the hydroxyl group could modulate the catalyst's solubility or participate directly in the catalytic cycle. Such complexes could find applications in areas like hydrometallurgy or as sequestering agents. wikipedia.org

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry is an increasingly powerful tool for predicting chemical reactivity and designing new materials. Future studies on this compound will benefit significantly from advanced computational modeling.

Reaction Mechanism and Prediction: Density Functional Theory (DFT) calculations can be used to assess the mechanisms of complex reactions involving oximes, such as intramolecular transfers and cycloadditions. acs.orgdatapdf.com By modeling transition states and reaction intermediates, researchers can predict the most likely reaction pathways and identify the highest energy barriers. acs.orgdatapdf.com This approach has been successfully used to predict the outcomes of photocatalyzed reactions between specific oxime-alkene pairs by calculating their frontier orbital energies. mit.edu Such predictive modeling can guide experimental design, saving time and resources. mit.edu

Material Design: As a bifunctional monomer, this compound has the potential to be used in the synthesis of specialized polymers. Computational modeling can help predict the properties of these hypothetical polymers, such as their structural characteristics, thermal stability, and dynamic properties. This is particularly relevant for designing Covalent Adaptable Networks (CANs), where the dynamic nature of the oxime linkage can be exploited to create reprocessable materials. rsc.org

Understanding Isomerism and Reactivity: Quantum chemical calculations can provide detailed insights into the electronic structure and geometry of oxime radicals and their parent molecules. nih.gov These calculations help explain the relative stability of different isomers (E vs. Z) and their isomerization pathways, which is crucial for controlling the stereochemical outcome of reactions. nih.govnih.gov

Innovative Analytical Methodologies for Trace Analysis and Isomer-Specific Detection

The development of sensitive and specific analytical methods is crucial for both fundamental research and potential quality control applications. Future work should focus on overcoming the challenges associated with analyzing this compound.

Trace Analysis: For environmental or biological studies, detecting trace amounts of oximes is essential. Methodologies based on Liquid Chromatography-Mass Spectrometry (LC/MS) are highly effective for the determination of trace levels of oximes in complex matrices like soil. epa.gov Future research could adapt and optimize such methods for this compound, focusing on sample preparation techniques like accelerated solvent extraction to improve recovery and sensitivity. epa.gov

Isomer-Specific Detection and Separation: Oximes exist as E and Z geometric isomers, which can have different properties and reactivity. wikipedia.orgnih.gov Developing methods to separate and quantify these isomers is a key analytical challenge.

NMR Spectroscopy: Advanced NMR techniques, such as differential Nuclear Overhauser Effect (NOE) experiments, can be used for the straightforward determination of the configuration of ethanone (B97240) oximes and could be applied to this compound. researchgate.net

Selective Encapsulation: A novel approach involves the use of self-assembled capsules that selectively bind one isomer over the other. For example, a water-soluble capsule has been shown to have a high affinity for the Z-isomer of certain alkyl-O-methyl aldoximes, allowing the uncomplexed E-isomer to be easily separated by simple extraction. recercat.catacs.org This strategy could be explored for the preparative separation of this compound isomers.

Table 2: Advanced Analytical Techniques for Oxime Analysis Click on the headers to sort the data.

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| LC/MS | Trace Analysis | High sensitivity and selectivity for complex samples (e.g., soil). | epa.gov |

| Differential NOE NMR | Isomer Identification | Determines E/Z configuration based on spatial proximity of protons. | researchgate.net |

| Selective Encapsulation | Isomer Separation | Uses host-guest chemistry to selectively bind and separate one isomer. | recercat.catacs.org |

| Spectrophotometry | Quantification | Colorimetric determination based on reactions of the oximino moiety. | acs.org |

Expanding Applications in Specialized Chemical Synthesis and Scientific Tools

The dual functionality of this compound makes it a valuable building block for creating more complex molecules and specialized scientific tools.